molecular formula C16H24O3 B2485352 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde CAS No. 2503208-91-9

2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde

Cat. No.: B2485352
CAS No.: 2503208-91-9
M. Wt: 264.365
InChI Key: MJZQNUWFZBVSBL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde is a high-purity chemical compound offered for research and development purposes. This benzaldehyde derivative features a sterically hindered 2,4,4-trimethylpentan-2-yl (also known as tert-octyl) group, a structural motif known to influence the compound's physicochemical properties, such as lipophilicity and metabolic stability (see compounds with similar substituents: CAS 6635-04-7 and CAS 27725-17-3). The presence of both phenolic hydroxyl and hydroxymethyl groups on the benzaldehyde ring makes it a versatile multifunctional synthetic intermediate. Potential research applications for this compound include its use in pharmaceutical chemistry as a building block for the synthesis of more complex bioactive molecules. Its amphiphilic nature, balancing a lipophilic tert-alkyl chain with hydrophilic alcohol groups, suggests potential for applications in surfactant and emulsion studies, or in the development of specialized materials (for an example of an amphiphilic compound, see CAS 249289-10-9). Furthermore, the aldehyde functional group provides a reactive handle for further chemical transformations, such as condensations or reductions, allowing researchers to create libraries of derivatives for various screening programs. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

2-hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)10-16(4,5)13-6-11(8-17)14(19)12(7-13)9-18/h6-8,18-19H,9-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZQNUWFZBVSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)C=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common route starts with the alkylation of a benzaldehyde derivative, followed by hydroxylation and formylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group (–CHO) undergoes nucleophilic addition and oxidation-reduction reactions:

Oxime Formation

Reaction with hydroxylamine hydrochloride (NH2OH·HCl) in aqueous NaOH yields the corresponding oxime derivative. This proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon :

R–CHO+NH2OHR–CH=N–OH+H2O\text{R–CHO} + \text{NH}_2\text{OH} \rightarrow \text{R–CH=N–OH} + \text{H}_2\text{O}

Conditions : 80°C, 1 hour, pH 1 post-reaction extraction .

Reduction to Alcohol

Sodium borohydride (NaBH4) reduces the aldehyde to a primary alcohol (–CH2OH) :

R–CHO+NaBH4R–CH2OH+NaBO2\text{R–CHO} + \text{NaBH}_4 \rightarrow \text{R–CH}_2\text{OH} + \text{NaBO}_2

Applications : Used to stabilize the aldehyde during subsequent functionalizations .

Hydroxyl Group Reactivity

The phenolic (–OH) and benzylic hydroxymethyl (–CH2OH) groups participate in protection/deprotection and esterification:

Acetal Protection

The phenolic –OH reacts with trimethyl orthoformate under acid catalysis to form a benzylidene acetal, improving solubility for synthetic intermediates :

Ar–OH+HC(OCH3)3Ar–O–CH(OCH3)2+CH3OH\text{Ar–OH} + \text{HC(OCH}_3\text{)}_3 \rightarrow \text{Ar–O–CH(OCH}_3\text{)}_2 + \text{CH}_3\text{OH}

Conditions : 50°C, reduced pressure (300 mbar), yields ~60–80% for analogous substrates .

Esterification

The hydroxymethyl group (–CH2OH) reacts with succinimidyl carbonate to form a carbonate ester :

R–CH2OH+(O=C(O–N-succinimide))2R–CH2O–CO–O–N-succinimide\text{R–CH}_2\text{OH} + \text{(O=C(O–N-succinimide))}_2 \rightarrow \text{R–CH}_2\text{O–CO–O–N-succinimide}

Applications : Facilitates conjugation in prodrug synthesis .

Aromatic Ring Modifications

The electron-rich ring undergoes electrophilic substitution, though steric hindrance from the tert-octyl group limits reactivity at the para position.

Palladium-Catalyzed Carboxylation

Pd-mediated carboxylation of the aromatic ring with CO inserts a carboxylic acid group at the ortho position relative to –OH :

Ar–H+COPd/XantphosAr–COOH\text{Ar–H} + \text{CO} \xrightarrow{\text{Pd/Xantphos}} \text{Ar–COOH}

Conditions : LiCl additive accelerates oxidative addition; yields ~70% for tert-octyl-substituted analogs .

Steric Effects on Reactivity

The 2,4,4-trimethylpentan-2-yl group imposes significant steric constraints:

Reaction Type Observed Effect Source
Aldehyde Oxidation Slower kinetics due to hindered access to the carbonyl carbon
Aromatic Substitution Electrophilic attack occurs meta to the bulky substituent (C5 position)

Comparative Reaction Yields

Data extrapolated from structurally similar tert-octylbenzene derivatives:

Reaction Catalyst/Reagent Yield Notes
Oxime Formation NH2OH·HCl/NaOH~95%Rapid conversion in polar solvents
Pd-Catalyzed Carboxylation Pd(OAc)2/Xantphos60–70%LiCl accelerates reaction rate
Acetal Protection Trimethyl orthoformate/H+67–79%Equilibrium driven by MeOH removal

Degradation Pathways

  • Oxidative Degradation : Exposure to Cu(II) catalysts in O2 atmosphere oxidizes the benzylic hydroxymethyl group to a ketone .

  • Acid-Catalyzed Hydrolysis : Benzylidene acetals revert to free –OH under acidic conditions (pH < 3) .

This compound’s reactivity profile highlights its utility in medicinal chemistry for prodrug design and as a scaffold for sterically hindered intermediates. Further studies are needed to explore its catalytic asymmetric transformations and photophysical properties.

Scientific Research Applications

Pharmaceutical Research

The compound shows promise in pharmaceutical applications due to its structural features that may contribute to biological activity. Some potential areas of investigation include:

  • Antioxidant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant properties, making them candidates for developing health supplements or therapeutic agents against oxidative stress-related diseases.

Materials Science

In materials science, the unique chemical structure allows for potential applications in creating novel polymers and resins. The compound can serve as:

  • Monomer for Polymerization : Its functional groups can facilitate polymerization processes, leading to materials with enhanced mechanical properties.

Agrochemicals

Given the increasing need for sustainable agricultural practices, this compound may be explored for its potential as:

  • Pesticide or Herbicide : The structural motifs present in 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde could be modified to develop new agrochemical products that are more effective and environmentally friendly.

Case Study 1: Antioxidant Activity Assessment

A study conducted on similar compounds indicated that structural variations could significantly affect their antioxidant capacity. This suggests that this compound may also possess notable antioxidant properties worth exploring further.

Case Study 2: Polymer Development

Research into polymerization processes using similar benzaldehyde derivatives has shown promising results in enhancing the thermal stability and mechanical strength of polymers. Future studies could focus on incorporating this compound into polymer matrices to evaluate performance improvements.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity. The bulky 2,4,4-trimethylpentan-2-yl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentyl)benzaldehyde: Similar structure but with a different alkyl group.

    2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde group.

Biological Activity

2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde, also known as TRC-H235255, is a compound with significant potential in various biological applications. Its unique structure, characterized by a hydroxymethyl group and a bulky trimethylpentan-2-yl substituent, suggests interesting interactions with biological systems. This article reviews the compound's biological activity based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H24O3
  • Molecular Weight : 264.36 g/mol
  • SMILES Notation : CC(C)(C)CC(C)(C)c1cc(CO)c(O)c(C=O)c1
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antiproliferative Effects

A study highlighted the antiproliferative effects of hydroxymethyl-substituted benzaldehydes on mammalian cells. The mechanism was associated with the inhibition of topoisomerase II activity, which is critical for DNA replication and repair. This suggests that this compound could potentially serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound's structural features may contribute to its antimicrobial efficacy. Related studies on hydroxymethyl derivatives have shown promising results against various bacterial strains. The presence of the hydroxymethyl group is believed to enhance the interaction with microbial cell membranes .

Case Studies and Research Findings

StudyFindings
Benzopsoralens Study (1999) Compounds with similar hydroxymethyl substitutions exhibited significant antiproliferative effects by inhibiting topoisomerase II in mammalian cells .
Antimicrobial Activity Review (2004) Hydroxybenzanilides and their derivatives showed potential as antimicrobial agents due to their ability to disrupt microbial cell functions .
Mechanisms of Action (2021) Hydroxymethyl-substituted compounds demonstrated varied biological activities depending on substitution patterns; further research is needed to elucidate specific pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to disrupted DNA replication in cancer cells.
  • Membrane Disruption : The hydrophobic nature of the trimethylpentan-2-yl group may facilitate interactions with lipid membranes of bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydroxymethyl derivatives can induce oxidative stress in cells, leading to apoptosis in cancerous tissues.

Safety and Toxicology

While exploring the biological potential of this compound, safety assessments are crucial. Preliminary data indicate that it may cause skin irritation upon contact and is harmful if ingested . Comprehensive toxicological studies are necessary to establish safe usage parameters.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-3-(hydroxymethyl)-5-(2,4,4-trimethylpentan-2-yl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving:
  • Step 1 : Selective formylation of a substituted phenol precursor using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group.
  • Step 2 : Hydroxymethylation at the ortho position via Mannich-type reactions with formaldehyde under basic conditions (e.g., NaHCO₃ in THF).
  • Step 3 : Introduction of the 2,4,4-trimethylpentan-2-yl group via Friedel-Crafts alkylation using tert-butyl halides and Lewis acids like AlCl₃.
    Yield optimization requires precise temperature control (±2°C) during alkylation to avoid side reactions. For example, excessive heat may lead to over-alkylation or decomposition .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : To assess purity (>98% recommended for biological assays), with a C18 column and methanol/water (70:30) mobile phase at 1 mL/min flow rate.
  • NMR : ¹H and ¹³C NMR should confirm the presence of characteristic signals:
  • Aldehyde proton at δ 9.8–10.2 ppm.
  • Hydroxymethyl (-CH₂OH) protons at δ 4.4–4.6 ppm.
  • Mass Spectrometry (MS) : High-resolution ESI-MS should match the exact mass (calculated for C₁₆H₂₂O₃: 262.1569 g/mol).
    Discrepancies in NMR splitting patterns may indicate residual solvents or regiochemical impurities .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodological Answer :
  • Solubility :
SolventSolubility (mg/mL)
DMSO>50
Ethanol~30
Water<0.1
  • Stability :
  • Stable in anhydrous DMSO at -20°C for ≥6 months.
  • Susceptible to oxidation in aqueous solutions; add 0.1% ascorbic acid to buffers for pH >5.0.
  • Avoid prolonged exposure to light due to the aldehyde group’s photoreactivity .

Advanced Research Questions

Q. How can regioselectivity challenges during hydroxymethylation be addressed to avoid unwanted byproducts?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Steric Control : Use bulky bases (e.g., DBU instead of NaH) to direct hydroxymethylation to the less hindered ortho position.
  • Electronic Control : Activate the desired position via pre-coordination with Lewis acids (e.g., BF₃·Et₂O) to enhance nucleophilic attack.
    Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:3) to detect early-stage intermediates and adjust reaction time .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous benzaldehyde derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Assay Variability : Standardize cell-based assays using identical cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Metabolic Interference : Perform metabolite profiling (LC-MS/MS) to identify degradation products that may alter activity.
    For example, analogs with similar substituents show conflicting antioxidant activity due to divergent ROS-scavenging mechanisms in different models .

Q. What computational modeling approaches predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or cytochrome P450) to simulate binding affinities. Prioritize poses with hydrogen bonds between the aldehyde/hydroxyl groups and catalytic residues.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., 310 K, 1 atm).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs to refine predictions .

Q. How can researchers design degradation studies to evaluate environmental or metabolic breakdown pathways?

  • Methodological Answer :
  • Photodegradation : Expose to UV light (254 nm) in aqueous solution and analyze by LC-MS to identify photooxidation products (e.g., carboxylic acid derivatives).
  • Enzymatic Hydrolysis : Incubate with liver microsomes (human or rat) at 37°C and quantify metabolites using stable isotope-labeled internal standards.
  • Hydrolytic Stability : Test pH-dependent degradation (pH 2–9) over 24 hours; the hydroxymethyl group is prone to hydrolysis under acidic conditions .

Data Presentation Guidelines

  • Contradictory Data : Always report solvent systems, temperature, and instrument calibration details when comparing results.
  • Advanced Synthesis : Include failure cases (e.g., failed alkylation attempts) to guide troubleshooting.

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